![molecular formula C19H22N6O B6581805 2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide CAS No. 1211229-96-7](/img/structure/B6581805.png)
2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide
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Overview
Description
2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide is 350.18550935 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery
The compound contains a pyrrolidine ring, which is a versatile scaffold for creating biologically active compounds . The pyrrolidine ring is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Analgesia
In rats, the compound blocked KOR and MOR agonist-induced analgesia with ID50 values of 1.5 and 9.8 mg/kg, respectively . It also inhibited ex vivo [3H] binding to KOR and MOR receptors with ID50 values of 2.0 and 8.6 mg/kg, respectively .
Antibacterial Activity
The compound showed increased antibacterial activity with different N’-substituents . The activity increased in the order: N’-Et < N’-H < N’-Pr < N’-Ph .
Potential Drug Active Substance
The compound has been synthesized as a potential drug active substance . Its structural properties have been investigated using quantum chemical calculations .
Inhibition of Collagen Synthesis
The compound has been found to inhibit collagen synthesis in rat and dog models by inactivating hepatic stellate cells . These cells are mainly responsible for collagen synthesis in liver fibrosis .
Antifibrotic Activity
The compound displays antifibrotic activity in rats with dimethylnitrosamine (DMN)-induced hepatic fibrosis . It blocks the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .
Mechanism of Action
Target of Action
The primary target of this compound is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that binds to compounds known as opioids. This receptor plays a crucial role in pain perception, stress response, and mood regulation .
Mode of Action
This compound acts as a high-affinity antagonist for the κ-opioid receptor . An antagonist is a substance that blocks or reduces the activity of a receptor. In this case, the compound binds to the KOR and inhibits its activity, preventing the receptor from producing its typical response .
Biochemical Pathways
The κ-opioid receptor is part of the opioid signaling pathway , which is involved in pain perception, stress response, and mood regulation. By acting as an antagonist, this compound can affect these processes by reducing the activity of the KOR .
Pharmacokinetics
The compound demonstrated in vivo activity, suggesting it has suitable pharmacokinetic properties for in vivo studies .
Result of Action
The compound demonstrated antidepressant-like efficacy in a mouse forced-swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference . These results suggest that the compound could have potential therapeutic applications in the treatment of depression and addiction disorders .
properties
IUPAC Name |
2-methyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-6-2-3-7-15(14)19(26)20-8-11-25-18-16(12-23-25)17(21-13-22-18)24-9-4-5-10-24/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOIQVCSMRLGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide |
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